Cas no 144055-85-6 (Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate)

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate
- 3-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-5-carboxylic acid ethyl ester
- ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate
- AGN-PC-0MXS0F
- OKEOBVFOMOCMIR-UHFFFAOYSA-N
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-carboxylate
- N-(tert-butyloxycarbonyl)-2-(5-carboethoxy-1H-indol-3-yl)ethylamine
- AM807958
- ethyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indole-5-carboxylate
- SCHEMBL8806905
- Ethyl3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate
- DB-365418
- DTXSID10434695
- 144055-85-6
-
- インチ: InChI=1S/C18H24N2O4/c1-5-23-16(21)12-6-7-15-14(10-12)13(11-20-15)8-9-19-17(22)24-18(2,3)4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H,19,22)
- InChIKey: OKEOBVFOMOCMIR-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=CC2=C(NC=C2CCNC(OC(C)(C)C)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 332.17360725g/mol
- どういたいしつりょう: 332.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 80.4Ų
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147498-1g |
ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |
144055-85-6 | 95% | 1g |
$660 | 2021-08-05 | |
Chemenu | CM147498-1g |
ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |
144055-85-6 | 95% | 1g |
$*** | 2023-03-31 | |
Alichem | A199009540-1g |
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |
144055-85-6 | 95% | 1g |
$562.32 | 2022-04-02 |
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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5. Book reviews
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate (CAS No. 144055-85-6)
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate (CAS No. 144055-85-6) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This indole derivative is particularly valued for its role as an intermediate in the development of bioactive molecules, including potential drug candidates. The compound features a tert-butoxycarbonyl (Boc)-protected amine group and an ethyl ester moiety, making it a versatile building block for peptide coupling and heterocyclic chemistry.
In recent years, the demand for Boc-protected intermediates like Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate has surged due to their applications in targeted drug discovery and combinatorial chemistry. Researchers frequently search for "Boc-protected indole derivatives" or "CAS 144055-85-6 synthesis methods," reflecting its relevance in medicinal chemistry. The compound's unique structure allows for selective deprotection and further functionalization, aligning with trends in fragment-based drug design (FBDD) and high-throughput screening (HTS).
The synthesis of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions, including Fischer indole synthesis and Boc protection strategies. Its molecular weight (332.39 g/mol) and logP value (estimated 3.2) make it suitable for optimizing drug-likeness in preclinical studies. Notably, the ethyl ester group enhances solubility in organic solvents, a critical factor for structure-activity relationship (SAR) studies.
From an industrial perspective, CAS 144055-85-6 is often discussed in forums focusing on "custom synthesis of pharmaceutical intermediates" or "scalable indole chemistry." Its stability under inert conditions and compatibility with Pd-catalyzed cross-coupling reactions further broaden its utility. As the pharmaceutical industry shifts toward green chemistry, researchers are exploring eco-friendly protocols for synthesizing such intermediates, including microwave-assisted reactions and catalytic hydrogenation.
Analytical characterization of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate relies on techniques like NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods ensure batch-to-batch consistency, a key concern for contract research organizations (CROs). The compound's chromatographic behavior (e.g., retention time in reversed-phase HPLC) is frequently documented to assist in quality control.
Emerging applications include its use in fluorescent probes and bioconjugation, capitalizing on the indole core's photophysical properties. With growing interest in "indole-based therapeutics" and "Boc deprotection optimization," CAS 144055-85-6 remains a compound of significant academic and industrial interest. Future research may explore its derivatives for kinase inhibition or GPCR modulation, areas dominating current drug development pipelines.
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